molecular formula C18H18O3 B14375283 3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione CAS No. 90137-64-7

3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione

Cat. No.: B14375283
CAS No.: 90137-64-7
M. Wt: 282.3 g/mol
InChI Key: SYKNWHZVHMOSGE-UHFFFAOYSA-N
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Description

3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione typically involves multiple steps, starting with the preparation of the phenoxyphenylmethyl group and its subsequent attachment to the pentane-2,4-dione backbone. Common synthetic routes include:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene rings using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with a carbonyl compound to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.

Comparison with Similar Compounds

3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione can be compared with other similar compounds to highlight its uniqueness:

    3-Phenylpentane-2,4-dione: Lacks the phenoxy group, resulting in different chemical properties and reactivity.

    3-(4-Methoxyphenyl)methylpentane-2,4-dione: Contains a methoxy group instead of a phenoxy group, leading to variations in biological activity and applications.

    3-(3-Chlorophenyl)methylpentane-2,4-dione:

These comparisons help to understand the distinct characteristics and potential advantages of this compound in various applications.

Properties

CAS No.

90137-64-7

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-[(3-phenoxyphenyl)methyl]pentane-2,4-dione

InChI

InChI=1S/C18H18O3/c1-13(19)18(14(2)20)12-15-7-6-10-17(11-15)21-16-8-4-3-5-9-16/h3-11,18H,12H2,1-2H3

InChI Key

SYKNWHZVHMOSGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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